molecular formula C₂₈H₃₈FN₃O₆S B1140540 tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate CAS No. 371775-73-4

tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate

Cat. No. B1140540
M. Wt: 563.68
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an impurity found in Rosuvastatin . It has a molecular formula of C25H34FN3O6S and a molecular weight of 523.62 . The IUPAC name is tert-butyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate .


Molecular Structure Analysis

The crystal structure of a similar compound, t-butyl 7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate, has been reported . The structure consists of a benzene ring and a nitrogen heterocyclic ring .


Physical And Chemical Properties Analysis

This compound appears as a white to off-white solid . It has a melting point of 126-129°C . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs), including compounds like tert-butylated phenols, are extensively used in industrial and commercial products to prolong shelf life. Studies have shown these compounds are present in various environmental matrices, including indoor dust and surface waters. Their presence in human tissues and fluids indicates significant exposure, potentially through food intake and personal care products. Some SPAs have demonstrated hepatic toxicity, endocrine-disrupting effects, and carcinogenic potential in toxicity studies. Future research should focus on novel SPAs with lower toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).

Metallation of π-Deficient Heteroaromatic Compounds

The study of metallation of π-deficient heterocyclic compounds, including the regioselectivity of lithiation, is crucial for developing synthetic routes in pharmaceutical chemistry. It enables the synthesis of various substituted pyridines, a fundamental process in the creation of complex molecules for drug development (F. Marsais & G. Quéguiner, 1983).

Organic Synthesis Over Metal Cation-exchanged Clay Catalyst

Recent studies have explored the use of metal cation-exchanged clays as catalysts in organic synthesis, demonstrating the potential for efficient and environmentally friendly pathways in the synthesis of complex organic compounds, including pharmaceuticals. This research highlights the versatility and potential of clay catalysts in organic chemical synthesis (Jun-ichi Tateiwa & S. Uemura, 1997).

Environmental Water Pollution and Endocrine Disruption by 4-tert-Octylphenol

4-tert-Octylphenol, a chemical related to the production and degradation of non-ionic surfactants, has been identified in various environmental compartments. Its presence in environmental waters raises concerns about endocrine disruption and toxicity to humans and wildlife. Research emphasizes the need for effective removal techniques and further study on its endocrine activities to better understand its toxicity (L. Olaniyan et al., 2020).

properties

IUPAC Name

tert-butyl 2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38FN3O6S/c1-17(2)24-22(25(18-9-11-19(29)12-10-18)31-26(30-24)32-39(8,34)35)14-13-20-15-21(37-28(6,7)36-20)16-23(33)38-27(3,4)5/h9-14,17,20-21H,15-16H2,1-8H3,(H,30,31,32)/b14-13+/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGQSTILWBTFOJ-SVKRATOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate

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